(R)-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate
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Overview
Description
®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoate ester linked to a piperazine ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3,4-dimethylpiperazin-1-yl)benzoic acid.
Esterification: The benzoic acid derivative is then esterified using methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.
The reaction conditions for the esterification process generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(3,4-dimethylpiperazin-1-yl)benzoic acid.
Reduction: Formation of ®-4-(3,4-dimethylpiperazin-1-yl)benzyl alcohol.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethylpiperazin-1-yl)aniline
- 1-(2-(3,4-Dimethylphenyl)thio)phenyl)piperazine
Comparison
®-Methyl 4-(3,4-dimethylpiperazin-1-yl)benzoate is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of the ester group can enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-16(9-8-15(11)2)13-6-4-12(5-7-13)14(17)18-3/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUPRPCCUJZEP-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C)C2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728631 |
Source
|
Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201670-91-8 |
Source
|
Record name | Methyl 4-[(3R)-3,4-dimethylpiperazin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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